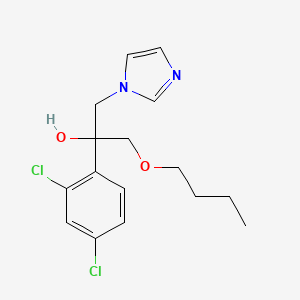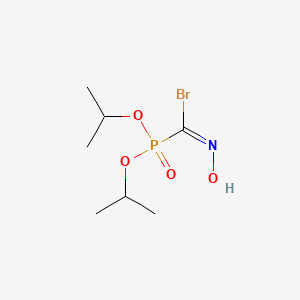
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate typically involves the reaction of a phosphonic acid derivative with a bromo(hydroxyimino)methyl compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 90°C . The reaction may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromo(hydroxyimino)methyl group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups depending on the reagents used. These derivatives are often used as intermediates in the synthesis of other compounds.
Scientific Research Applications
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The bromo(hydroxyimino)methyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and lead to various effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as:
Fosfomycin: An antibiotic used to treat bacterial infections.
Adefovir: An antiviral drug used to treat hepatitis B.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
127933-58-8 |
|---|---|
Molecular Formula |
C7H15BrNO4P |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide |
InChI |
InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
InChI Key |
LMDGVGBVUJRLPI-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(=NO)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

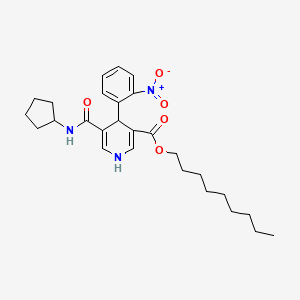


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
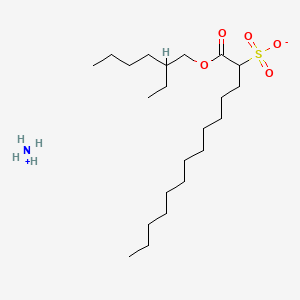
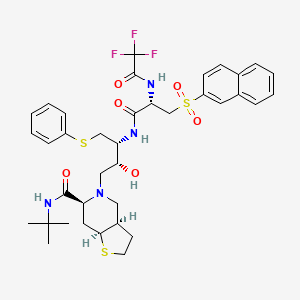
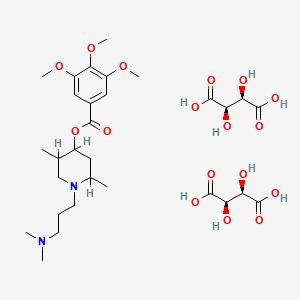
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
